(5-(3-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine
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Overview
Description
1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromophenyl group. The reaction conditions often include the use of solvents like chloroform and reagents such as tribromoborane. The reaction is usually carried out under an inert atmosphere (e.g., argon) and at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving triazole derivatives.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE involves its interaction with specific molecular targets. In the context of its anticancer activity, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby disrupting their function .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: This compound shares the bromophenyl group but lacks the triazole ring.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: This compound is structurally similar but has different substituents on the triazole ring.
Uniqueness
1-[5-(3-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE is unique due to its specific combination of a bromophenyl group and a triazole ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9BrN4 |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChI Key |
CMZPFEULMMGJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=N2)CN |
Origin of Product |
United States |
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